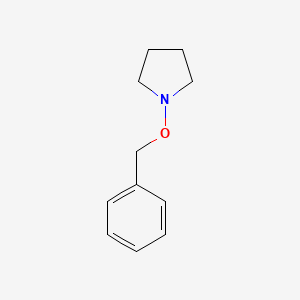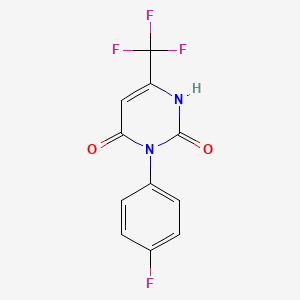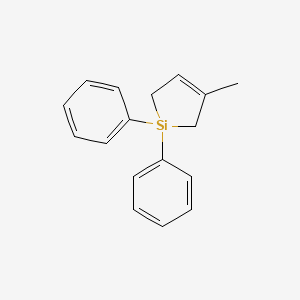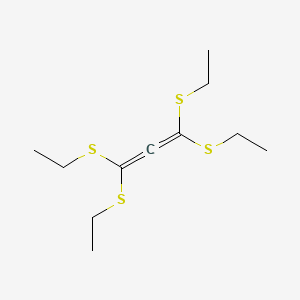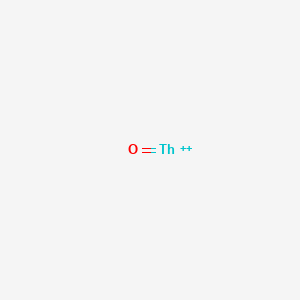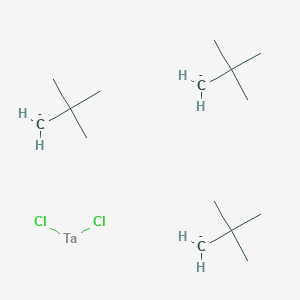
Dichlorotantalum;2-methanidyl-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorotantalum;2-methanidyl-2-methylpropane is a chemical compound that combines tantalum, a transition metal, with an organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichlorotantalum;2-methanidyl-2-methylpropane typically involves the reaction of tantalum pentachloride with 2-methanidyl-2-methylpropane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tantalum compound. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dichlorotantalum;2-methanidyl-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The tantalum center can undergo oxidation or reduction, altering the oxidation state of the metal.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize the tantalum center.
Reduction Reactions: Reducing agents like lithium aluminum hydride can reduce the tantalum center.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of tantalum-organic compounds, while oxidation and reduction reactions can produce different oxidation states of tantalum.
Scientific Research Applications
Dichlorotantalum;2-methanidyl-2-methylpropane has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biological Applications: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of dichlorotantalum;2-methanidyl-2-methylpropane involves its ability to coordinate with various substrates through its tantalum center. This coordination can activate the substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Dichlorotantalum;2-methylpropane
- Dichlorotantalum;2-ethyl-2-methylpropane
Uniqueness
Dichlorotantalum;2-methanidyl-2-methylpropane is unique due to its specific structure, which imparts distinct reactivity and properties compared to other similar compounds
Properties
CAS No. |
38010-73-0 |
|---|---|
Molecular Formula |
C15H33Cl2Ta-3 |
Molecular Weight |
465.3 g/mol |
IUPAC Name |
dichlorotantalum;2-methanidyl-2-methylpropane |
InChI |
InChI=1S/3C5H11.2ClH.Ta/c3*1-5(2,3)4;;;/h3*1H2,2-4H3;2*1H;/q3*-1;;;+2/p-2 |
InChI Key |
VFXOANYWHPWMTI-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].Cl[Ta]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


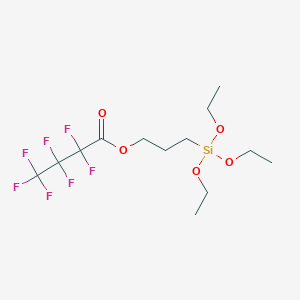

![tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one](/img/structure/B14663841.png)
![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
![Dimethyl[(methylsulfanyl)methyl]sulfanium chloride](/img/structure/B14663863.png)

